molecular formula C8H16ClNO B1355003 2-(Chloromethyl)-4-(propan-2-yl)morpholine CAS No. 48119-30-8

2-(Chloromethyl)-4-(propan-2-yl)morpholine

Cat. No. B1355003
CAS RN: 48119-30-8
M. Wt: 177.67 g/mol
InChI Key: PBMGKUKINJVKRC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antifungal Activity

A study by Zhou et al. (2013) explored the synthesis of novel compounds using 2-(chloromethyl)-1H-benzoimidazole and morpholine. These compounds demonstrated significant antifungal activity, outperforming the control fungicide carbendazim in tests against various fungi (Zhou, Li, Zhang, & Jiang, 2013).

Biological Properties

Research by Papoyan et al. (2011) involved synthesizing new compounds with morpholin-4-yl and testing their biological properties. These compounds showed pronounced anticonvulsive and n-cholinolytic activities, but no antibacterial activity (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).

Inhibitory Activity Against Xanthine Oxidase

Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides for inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. These compounds showed promise in treating gout and inflammatory conditions due to their XO inhibition and anti-inflammatory effects (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013).

Synthesis of Biologically Active Compounds

A 2010 study by Xiaoping Rao focused on the synthesis of a compound using morpholine, which is an essential intermediate for creating biologically active heterocyclic compounds (Rao, 2010).

Antibacterial Screening

Mali et al. (2019) synthesized a compound involving 2-(chloromethyl) oxirane and morpholine, evaluating its antibacterial inhibition and DNA cleavage potential. This study highlights the medicinal applications of such compounds (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Evaluation of Antimicrobial Activity

In 2016, Abida and Alsalman synthesized morpholinomethylamino compounds and evaluated their antimicrobial efficacy. These compounds showed relative activity as antifungal agents but were weaker as antibacterial agents (Abida & Alsalman, 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(chloromethyl)-4-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMGKUKINJVKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511021
Record name 2-(Chloromethyl)-4-(propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-(propan-2-yl)morpholine

CAS RN

48119-30-8
Record name 2-(Chloromethyl)-4-(propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-(propan-2-yl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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